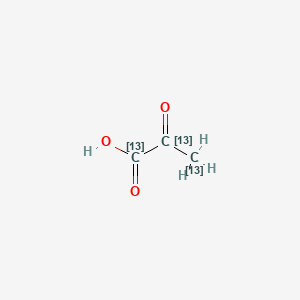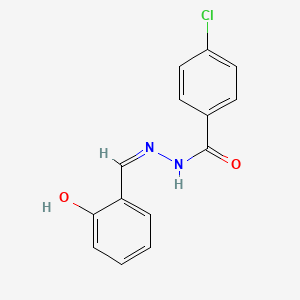![molecular formula C16H16S2 B11939929 1-Methyl-4-[2-(4-methylphenyl)sulfanylethenyl]sulfanylbenzene CAS No. 42883-84-1](/img/structure/B11939929.png)
1-Methyl-4-[2-(4-methylphenyl)sulfanylethenyl]sulfanylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-4-({(E)-2-[(4-methylphenyl)thio]ethenyl}thio)benzene is an organic compound with a complex structure that includes a benzene ring substituted with methyl and thioethenyl groups
Méthodes De Préparation
The synthesis of 1-methyl-4-({(E)-2-[(4-methylphenyl)thio]ethenyl}thio)benzene can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-4-iodobenzene with 4-methylphenylthiol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
1-methyl-4-({(E)-2-[(4-methylphenyl)thio]ethenyl}thio)benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: The benzene ring in this compound can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-methyl-4-({(E)-2-[(4-methylphenyl)thio]ethenyl}thio)benzene has several scientific research applications:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its ability to undergo various chemical modifications makes it a versatile tool in biochemical assays.
Medicine: Potential applications in medicine include the development of new therapeutic agents. The compound’s ability to interact with biological targets can be harnessed to design drugs with specific activities.
Industry: In industrial applications, this compound can be used as an intermediate in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism by which 1-methyl-4-({(E)-2-[(4-methylphenyl)thio]ethenyl}thio)benzene exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. The thioethenyl groups in the compound can form covalent bonds with nucleophilic sites on these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
1-methyl-4-({(E)-2-[(4-methylphenyl)thio]ethenyl}thio)benzene can be compared with other similar compounds, such as:
Benzene, 1-methyl-4-(1-phenylethenyl): This compound has a similar structure but lacks the thio groups, resulting in different chemical properties and reactivity.
Benzene, 1-methyl-4-[1-(phenylsulfonyl)ethenyl]: This compound contains a sulfonyl group instead of a thio group, leading to different oxidation states and reactivity patterns.
1-Methyl-4-(1-propynyl)benzene:
The uniqueness of 1-methyl-4-({(E)-2-[(4-methylphenyl)thio]ethenyl}thio)benzene lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that can be exploited in various research and industrial applications.
Propriétés
Numéro CAS |
42883-84-1 |
|---|---|
Formule moléculaire |
C16H16S2 |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
1-methyl-4-[(E)-2-(4-methylphenyl)sulfanylethenyl]sulfanylbenzene |
InChI |
InChI=1S/C16H16S2/c1-13-3-7-15(8-4-13)17-11-12-18-16-9-5-14(2)6-10-16/h3-12H,1-2H3/b12-11+ |
Clé InChI |
KZQYIMSRTSEVAV-VAWYXSNFSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S/C=C/SC2=CC=C(C=C2)C |
SMILES canonique |
CC1=CC=C(C=C1)SC=CSC2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Imino-6,7-dihydro-5H-dibenzo[a,c]cycloheptene-5-carbonitrile](/img/structure/B11939849.png)


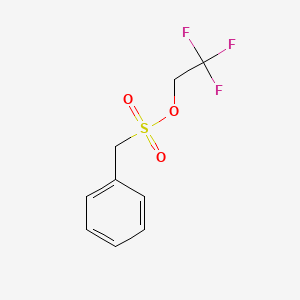


![Bicyclo[3.2.2]nonan-1-amine](/img/structure/B11939875.png)


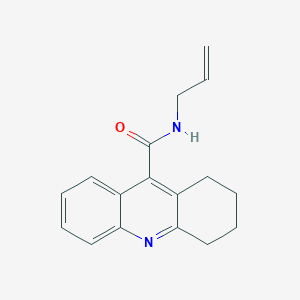
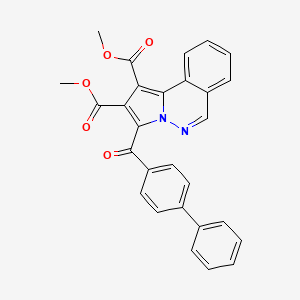
![1,5-dimethyl-2-phenyl-4-{[(Z)-3-pyridinylmethylidene]amino}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11939911.png)
